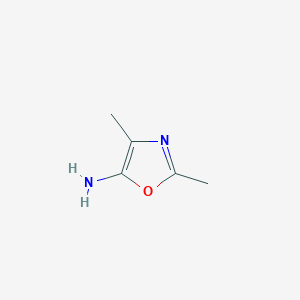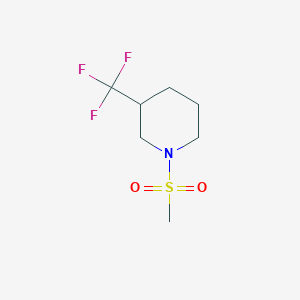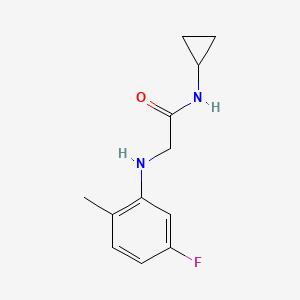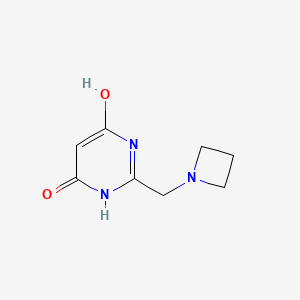
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that features both azetidine and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This reaction is carried out under acidic conditions in ethanol, resulting in the formation of azetidinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antifibrotic and antitumor effects.
Azetidinone derivatives: Exhibiting antimicrobial and antifungal activities.
Uniqueness
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its combined azetidine and pyrimidine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-(azetidin-1-ylmethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c12-7-4-8(13)10-6(9-7)5-11-2-1-3-11/h4H,1-3,5H2,(H2,9,10,12,13) |
InChIキー |
DZRUQYALYNNMOX-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=NC(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
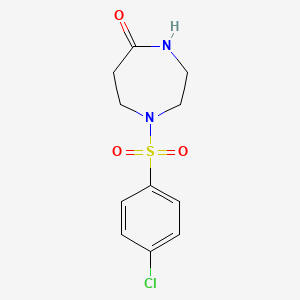
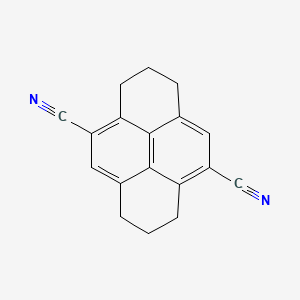
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
